molecular formula C10H21ClN2O B2594834 5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride CAS No. 2089277-39-2

5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride

Cat. No. B2594834
CAS RN: 2089277-39-2
M. Wt: 220.74
InChI Key: WGKKUAKMNDMWIB-UHFFFAOYSA-N
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Description

5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride, also known as APVP, is a synthetic stimulant drug that belongs to the cathinone class. It is a derivative of pyrovalerone and is closely related to other popular synthetic cathinones like MDPV and α-PVP. APVP is a potent psychostimulant that is known to produce effects similar to those of cocaine and amphetamines. In recent years, APVP has gained popularity as a recreational drug and has been associated with several incidents of drug abuse and addiction.

Scientific Research Applications

Cognitive Processes Modulation

5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride, as part of the 5-HT4 receptor agonists, has been studied for its role in modulating cognitive processes such as learning and memory. Research indicates that activation of 5-HT4 receptors may influence associative memory in an olfactory associative discrimination task in rats (Marchetti et al., 2000).

Vapor-phase Synthesis Applications

In the field of chemical synthesis, 5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride is involved in the vapor-phase dehydration of 5-amino-1-pentanol, producing piperidine over various oxide catalysts. This demonstrates its utility in chemical reactions and potential industrial applications (Tsuchiya et al., 2018).

Synthesis of Piperine Derivatives

Research also delves into the synthesis of piperine derivatives using 5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride. These derivatives have been investigated for their potential as green corrosion inhibitors on iron surfaces, showing the compound's versatility in material science (Belghiti et al., 2018).

Catalytic Dehydration Research

In catalytic chemistry, the compound is used in the dehydration of 5-amino-1-pentanol over rare earth oxides, highlighting its role in facilitating chemical transformations and potential applications in catalyst development (Ohta et al., 2016).

Anticancer and Cytotoxic Properties

There is ongoing research into the synthesis and study of 5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride derivatives for their anticancer and cytotoxic properties, showcasing the compound's relevance in medicinal chemistry (Dimmock et al., 1998).

properties

IUPAC Name

5-amino-1-piperidin-1-ylpentan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c11-7-3-2-6-10(13)12-8-4-1-5-9-12;/h1-9,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKKUAKMNDMWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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